
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is a halogenated pyrimidine derivative featuring a methylsulfinyl (-S(O)CH₃) substituent at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the sulfinyl group’s dual role as a hydrogen bond acceptor and its ability to undergo acid-catalyzed transformations into reactive intermediates . The bromo and chloro substituents enhance electrophilicity, making it a versatile intermediate for nucleophilic aromatic substitution reactions . Its applications span pharmaceutical precursors, enzyme inhibitors, and agrochemicals, with structural analogs showing antiparasitic and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine typically involves the introduction of bromine, chlorine, and a methylsulfinyl group into the pyrimidine ring. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Reaction Mechanisms
Halogenation Reactions (based on analogous pyrimidine derivatives):
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Bromination : Hydrobromic acid reacts with the hydroxyl group at position 2, facilitated by hydrogen peroxide as a catalyst, leading to bromine substitution .
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Chlorination : Phosphorus oxychloride replaces the hydroxyl group with chlorine, with organic amines acting as acid scavengers .
Methylsulfinyl Group Introduction :
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Oxidation : If starting from a methylthio group (–SCH₃), oxidation to methylsulfinyl (–SOCH₃) may involve peracids or other oxidizing agents.
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Substitution : Direct displacement of a leaving group (e.g., hydroxyl, chloride) with a methylsulfinyl nucleophile.
Key Reaction Data
Purification and Analysis
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Workup : Filtration under reduced pressure, catalase treatment to remove H₂O₂ residues, and solvent extraction (e.g., methane) .
Note : The methylsulfinyl derivative is not explicitly covered in the provided sources. The analysis above extrapolates from structurally similar pyrimidine compounds. Experimental validation would be required to confirm reaction pathways and yields.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of various functional groups on biological activity. It serves as a building block for the synthesis of bioactive molecules .
Medicine: It is used in the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that play a role in cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The methylsulfinyl group’s oxidation state and electronic properties distinguish it from analogs with methylthio (-SMe), methylsulfonyl (-SO₂Me), or non-sulfur substituents. Key comparisons include:
*Estimated based on sulfinyl analogs.
Key Observations :
- Methylsulfinyl vs. Methylsulfonyl : The sulfinyl group offers intermediate reactivity, balancing stability and electrophilicity, whereas the sulfonyl group’s strong electron-withdrawing nature enhances stability but reduces nucleophilic substitution rates .
- Methylsulfinyl vs. Methylthio : The sulfinyl group’s polarity improves solubility in polar solvents compared to the thioether, which is more lipophilic .
Example Reaction Pathways :
Nucleophilic Substitution :
- The bromo and chloro substituents undergo sequential displacement. For example, in -bromo-4-chloro-2-(methylthio)pyrimidine is aminated to form intermediates for kinase inhibitors.
- Sulfinyl derivatives show faster substitution rates than sulfonyl analogs due to reduced steric hindrance .
Acid-Catalyzed Transformations :
- Under acidic conditions, the sulfinyl group forms reactive sulfenamides, analogous to proton pump inhibitors like omeprazole . This reactivity is absent in methylthio and methylsulfonyl analogs.
Structural and Crystallographic Comparisons
- Hydrogen Bonding : In 5-bromo-2-chloropyrimidin-4-amine, N-H···N hydrogen bonds stabilize the crystal lattice . The sulfinyl group in the target compound may introduce additional S=O···H-N interactions, altering packing efficiency.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Management : Segregate halogenated waste (e.g., bromine/chlorine-containing byproducts) and dispose via licensed hazardous waste handlers to comply with environmental regulations .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination spread.
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Stepwise Halogenation : Start with 2-(methylsulfinyl)pyrimidine and sequentially introduce bromine and chlorine at positions 5 and 4, respectively, using controlled temperatures (0–5°C) to minimize side reactions.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in acetonitrile to achieve >95% purity .
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of brominating agent (e.g., N-bromosuccinimide) to substrate to account for reagent instability in humid conditions.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR chemical shifts (e.g., 1H, 13C, and 19F NMR) with X-ray diffraction data. For example, the pyrimidine ring planarity (r.m.s. deviation <0.1 Å) confirmed via crystallography can explain anisotropic effects in NMR .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
Q. What strategies are effective for functionalizing the methylsulfinyl group in this compound for targeted drug discovery?
Methodological Answer:
- Nucleophilic Substitution : Replace the sulfinyl group with amines or thiols under basic conditions (e.g., K2CO3 in DMF) to generate sulfonamide or disulfide derivatives .
- Cross-Coupling Reactions : Utilize Pd-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 2, leveraging the sulfinyl moiety as a directing group .
- Redox Modulation : Reduce the sulfinyl group to sulfide using TiCl4/LiAlH4 for further alkylation or oxidation to sulfone for enhanced electrophilicity.
Q. How can researchers analyze the role of non-covalent interactions (e.g., hydrogen bonding) in stabilizing the crystal lattice of this compound?
Methodological Answer:
- X-Ray Crystallography : Identify intermolecular interactions (e.g., N–H···N hydrogen bonds) using software like Mercury. For example, dimers formed via N7–H···N3 bonds (2.89 Å) contribute to a 2D supramolecular network .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···Br/Cl contacts) to explain packing efficiency. A study on a related bromochloropyrimidine showed 12% H···halogen interactions .
Q. What methodologies are recommended for assessing the compound’s reactivity under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2–12. For instance, the methylsulfinyl group may undergo acid-catalyzed cleavage at pH <3, forming sulfenic acid intermediates.
- Spectrophotometric Titration : Track UV-Vis absorbance changes (e.g., λ~270 nm shift) to identify deprotonation events or ring-opening reactions .
Q. Data Contradiction & Troubleshooting
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 70% vs. 90%) for this compound?
Methodological Answer:
- Parameter Optimization : Replicate reactions with strict control of humidity (use molecular sieves) and oxygen levels (inert atmosphere). Yield variations often arise from moisture-sensitive intermediates .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated impurities) and adjust stoichiometry or reaction time accordingly.
Q. What advanced techniques can validate the compound’s purity when vendor-provided data is unavailable?
Methodological Answer:
- Multi-Detector HPLC : Combine UV (254 nm), ELSD, and MS detectors to resolve co-eluting impurities.
- Elemental Analysis (EA) : Confirm Br/Cl content (±0.3% deviation) to rule out incomplete halogenation .
Q. Methodological Innovations
Q. How can computational tools predict the compound’s behavior in novel reaction environments?
Methodological Answer:
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation tendencies.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, position 4 (Cl-substituted) shows high electrophilicity (f+ = 0.15) in DFT studies .
Properties
Molecular Formula |
C5H4BrClN2OS |
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Molecular Weight |
255.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3 |
InChI Key |
GVCFFSBBSLMNRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C(=N1)Cl)Br |
Origin of Product |
United States |
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